molecular formula C6H12Cl2N4S B6275269 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride CAS No. 2751614-59-0

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride

Cat. No. B6275269
CAS RN: 2751614-59-0
M. Wt: 243.2
InChI Key:
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Description

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride, also known as 2-{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the triazole molecule, which is an important class of heterocyclic compounds that can be used in a variety of pharmaceutical and chemical applications. This compound has been studied for its ability to be used as a building block in the synthesis of other compounds, as well as its potential use in medical research. In

Mechanism of Action

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting the activity of COX-2, 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride can reduce inflammation and pain.
Biochemical and Physiological Effects
2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which can reduce inflammation and pain. In addition, it has been found to have antioxidant and neuroprotective effects, and it has been found to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in a three-step process. Another advantage is that it is relatively stable, as it is not easily degraded by heat or light. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Another limitation is that it is not very soluble in organic solvents, which can make it difficult to use in organic reactions.

Future Directions

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride has potential applications in a variety of areas. It could be used as a building block for the synthesis of other compounds, such as 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-ylmethyl esters. It could also be used in medical research, as it has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It could also be used in the treatment of neurological disorders, as it has been found to have antioxidant and neuroprotective effects. Finally, it could be used in the development of new drugs, as it has been found to inhibit the activity of cyclooxygenase-2 (COX-2).

Synthesis Methods

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride can be synthesized via a three-step process. The first step involves the reaction of ethyl 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-oate with sodium hydroxide in an aqueous solution. This reaction produces the sodium salt of 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-oate. The second step involves the reaction of the sodium salt with hydrochloric acid in an aqueous solution. This reaction produces the dihydrochloride salt of 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine. The third step involves the reaction of the dihydrochloride salt with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. This reaction produces 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride.

Scientific Research Applications

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-amine dihydrochloride has been studied for its potential use in scientific research. It has been found to be a useful building block for the synthesis of other compounds, such as 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride{5H,6H-1,2,4-triazol-3-ylthio}ethan-1-ylmethyl esters. It has also been studied for its potential use in medical research, as it has been found to have antimicrobial, antifungal, and anti-inflammatory properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-aminoethan-1-ol with 2-chloro-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminoethan-1-ol", "2-chloro-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminoethan-1-ol is reacted with 2-chloro-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole in the presence of a suitable solvent and base to form the intermediate 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final compound.", "Overall reaction: 2-aminoethan-1-ol + 2-chloro-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole + 2HCl -> 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride" ] }

CAS RN

2751614-59-0

Molecular Formula

C6H12Cl2N4S

Molecular Weight

243.2

Purity

91

Origin of Product

United States

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